17-Hydroxystearic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-Hydroxystearic acid can be synthesized through the hydration of oleic acid. The process involves the use of specific catalysts, such as oleate hydratase from Escherichia coli, to facilitate the addition of a hydroxyl group to the 17th carbon atom of the fatty acid chain . The reaction conditions typically include controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biocatalytic processes. These processes utilize microbial enzymes to convert oleic acid into the desired hydroxylated product. The use of bioreactors and optimized fermentation conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form stearic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-ketostearic acid or 17-carboxystearic acid.
Reduction: Formation of stearic acid.
Substitution: Formation of various substituted stearic acid derivatives.
Scientific Research Applications
17-Hydroxystearic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for skin conditions and metabolic disorders.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties
Mechanism of Action
The mechanism of action of 17-hydroxystearic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an agonist for peroxisomal proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.
Pathways Involved: Activation of PPARα leads to the modulation of gene expression related to fatty acid oxidation, lipid transport, and anti-inflammatory responses. This results in various physiological effects, including improved skin health and reduced inflammation.
Comparison with Similar Compounds
12-Hydroxystearic Acid: Another hydroxylated fatty acid with the hydroxyl group on the 12th carbon atom.
10-Hydroxystearic Acid: Hydroxyl group located on the 10th carbon atom.
Comparison:
Properties
IUPAC Name |
17-hydroxyoctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGPXFKOAGKQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-19-6 | |
Record name | 17-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0217BD3D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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